

O-tert-Butylhydroxylamine HCl: A Comprehensive Technical Guide on Solubility and Stability

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Compound of Interest

Compound Name: *O-tert-Butylhydroxylamine hydrochloride*

Cat. No.: B115127

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In the intricate process of drug discovery and development, a granular understanding of the physicochemical properties of all synthetic reagents is a cornerstone of success. **O-tert-Butylhydroxylamine hydrochloride** (CAS No: 39684-28-1), a versatile and widely used synthetic intermediate, is a prime example where such knowledge is critical.^{[1][2]} This guide offers an in-depth exploration of its solubility and stability—two pivotal parameters that profoundly influence reaction design, process scalability, purification strategies, and the ultimate safety and quality of the final active pharmaceutical ingredient (API).

Foundational Physicochemical Properties

A precise understanding of a molecule's fundamental characteristics is the logical starting point for any technical assessment.

- **Chemical Identity:** **O-tert-Butylhydroxylamine hydrochloride** is the hydrochloride salt of O-tert-butylhydroxylamine.^{[1][2]}
- **Synonyms:** It is also known as 2-Aminooxy-2-methylpropane hydrochloride and tert-Butoxyamine hydrochloride.^{[2][3]}
- **Appearance:** It is typically an off-white to light pink or white crystalline solid.^{[1][2]}
- **Molecular Formula:** C₄H₁₂ClNO^[1]

- Molecular Weight: 125.60 g/mol [3]

These basic identifiers are crucial for accurate sourcing, documentation, and safety assessments in a regulated drug development environment.

The Solubility Profile: A Key to Reaction and Process Design

Solubility dictates the choice of solvent, reaction concentration, and purification methods. As a hydrochloride salt, O-tert-Butylhydroxylamine HCl exhibits predictable solubility patterns, primarily driven by its ionic character.

The compound is known to be soluble in water.[1][4] Quantitative data from suppliers indicates a solubility of approximately 0.5 g in 10 mL of water, which translates to about 50 mg/mL.[3] This high aqueous solubility is expected for a low molecular weight salt and is a critical factor when designing aqueous-based reactions or extractions.

A qualitative understanding of solubility across a range of common organic solvents is essential for selecting appropriate reaction media. The following table summarizes expected solubility based on solvent polarity.

Table 1: Qualitative Solubility of O-tert-Butylhydroxylamine HCl

Solvent Class	Example Solvents	Expected Solubility	Rationale
Polar Protic	Water, Methanol, Ethanol	Soluble to Freely Soluble	The ionic nature of the HCl salt and the polar N-O bond allow for strong hydrogen bonding and dipole-dipole interactions with protic solvents.
Polar Aprotic	DMSO, DMF	Soluble	High dielectric constants and strong dipole moments can effectively solvate the ions.
Polar Aprotic	Acetonitrile, Acetone	Sparingly Soluble	Moderate polarity may be insufficient to fully overcome the lattice energy of the salt.
Low Polarity	Dichloromethane (DCM)	Insoluble to Very Slightly Soluble	Insufficient polarity to effectively solvate the ionic compound.
Nonpolar	Toluene, Hexanes, Diethyl Ether	Insoluble	Lack of significant dipole moment prevents effective solvation of the salt.

Note: This table provides a general guide. Experimental verification is essential for specific applications.

For process optimization, especially in crystallization development, precise quantitative data is required. An equilibrium solubility study followed by HPLC analysis is the industry-standard approach.

Experimental Protocol: Isothermal Equilibrium Solubility Measurement

- System Preparation: Add an excess amount of O-tert-Butylhydroxylamine HCl to a known volume of the selected solvent in a sealed, temperature-controlled vessel (e.g., a jacketed reactor or a vial in an incubator shaker). The presence of visible solid material is essential to ensure saturation.
- Equilibration: Agitate the mixture at a constant, defined temperature (e.g., 25°C) for a period sufficient to reach equilibrium. This is typically 24-48 hours. Causality: This extended period ensures that the dissolution and crystallization rates become equal, reflecting the true thermodynamic solubility limit.
- Phase Separation: Allow the solid to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Immediate filtration through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) is critical. Causality: Failure to filter properly is a common source of artificially high and variable results.
- Sample Preparation: Accurately dilute the clear filtrate with a suitable mobile phase to a concentration that falls within the linear range of the analytical method.
- Quantification: Analyze the diluted sample using a calibrated, stability-indicating HPLC method. The concentration is determined by comparing the peak area to a standard calibration curve.

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Caption: The influence of pH on the chemical form and stability of O-tert-Butylhydroxylamine.

While specific data is not readily available, it is standard practice in drug development to assume that reactive intermediates may be sensitive to light until proven otherwise.

Photostability testing should be conducted according to established regulatory guidelines.

Experimental Protocol: Photostability Evaluation (ICH Q1B)

- Sample Preparation: Prepare solid samples and solutions in a relevant solvent (e.g., water). Place them in chemically inert, transparent containers.

- Dark Control: Prepare an identical set of samples and wrap them in aluminum foil to serve as dark controls.
- Light Exposure: Place both sets of samples in a calibrated photostability chamber. Expose them to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.
- Analysis: After exposure, compare the purity and degradation profiles of the light-exposed samples to the dark controls using a stability-indicating HPLC method. Significant degradation in the exposed sample relative to the control indicates photosensitivity.

Handling, Storage, and Practical Recommendations

Synthesizing the solubility and stability data provides a clear guide for laboratory practice:

- Storage: The material should be stored in a cool, dry place, under an inert atmosphere, and protected from light. [1] Recommended storage temperatures are often between 2-8°C. [2] The container should be tightly sealed to protect against moisture, as hydrochloride salts can be hygroscopic. [4][5]* Handling: Use appropriate personal protective equipment (PPE), including eye shields and gloves. Handle as a flammable solid, avoiding sources of ignition and preventing dust formation. [6]* Solvent Selection: For reactions, use polar protic or polar aprotic solvents where solubility is high (e.g., water, methanol, DMSO). For workups involving extractions, be mindful of its high water solubility, which may complicate extraction into less polar organic solvents unless the pH is adjusted to generate the free base.
- pH Control: In aqueous systems, maintain an acidic pH to ensure maximum stability. If the free base is required for a reaction, it should be generated *in situ* just prior to use and not stored for extended periods.

By adhering to these principles, grounded in the fundamental physicochemical properties of O-tert-Butylhydroxylamine HCl, researchers and drug development professionals can ensure its effective use, leading to more robust, reproducible, and scalable chemical processes.

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